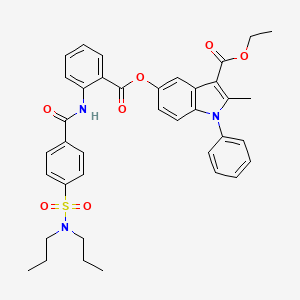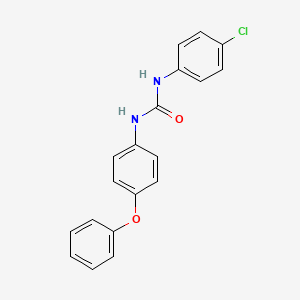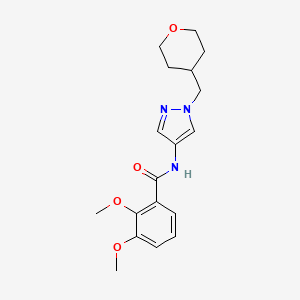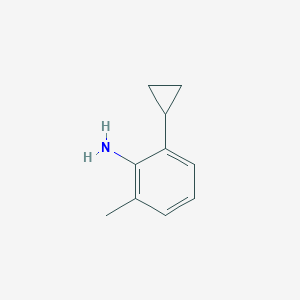![molecular formula C15H21N B2895541 [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287279-91-6](/img/structure/B2895541.png)
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as IBPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. IBPM is a bicyclic amine that contains a unique pentane ring structure, which makes it an interesting compound for drug development.
Mecanismo De Acción
The exact mechanism of action of [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This activation leads to an increase in dopamine levels, which can help to alleviate symptoms of Parkinson's disease and depression.
Biochemical and Physiological Effects:
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have several biochemical and physiological effects. In animal studies, it has been found to increase dopamine levels in the brain and improve motor function in rats with Parkinson's disease. It has also been shown to have antidepressant effects in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its unique chemical structure, which makes it an interesting compound for drug development. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for research on [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the development of more potent and selective dopamine receptor agonists based on the structure of [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. Another area of interest is the investigation of its potential applications in the treatment of other neurological disorders, such as schizophrenia and addiction.
In conclusion, [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a promising compound with potential applications in medicinal chemistry. Its unique chemical structure and potential therapeutic effects make it an interesting compound for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic effects.
Métodos De Síntesis
The synthesis of [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine was first reported by researchers at the University of Michigan in 2014. The synthesis involves a multi-step process that starts with the reaction of 3-bromocyclobutanone with 2-methyl-2-propanol to form a bicyclic intermediate. This intermediate is then reacted with ammonia to form [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Aplicaciones Científicas De Investigación
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential applications in medicinal chemistry. Specifically, it has been investigated as a potential drug candidate for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and depression.
Propiedades
IUPAC Name |
[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-11(2)12-4-3-5-13(6-12)15-7-14(8-15,9-15)10-16/h3-6,11H,7-10,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYJQELMSDHHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2895461.png)


![3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2895466.png)
![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)
![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)




![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate](/img/structure/B2895477.png)
